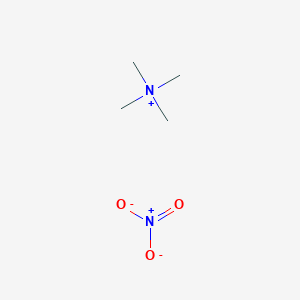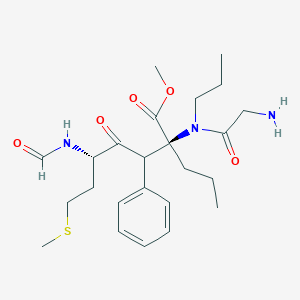
N-Formylmethionyl-dipropylglycyl-phenylalanine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formylmethionyl-dipropylglycyl-phenylalanine methyl ester, commonly known as fMLP, is a synthetic peptide that is used in scientific research to study the immune system and inflammation. It is a potent chemotactic agent that attracts white blood cells to the site of injury or infection.
Wirkmechanismus
FMLP acts as a potent chemoattractant for neutrophils and other white blood cells. It binds to specific receptors on the surface of these cells, triggering a signaling cascade that leads to their migration towards the site of injury or infection. This process is known as chemotaxis.
Biochemical and Physiological Effects:
fMLP has several biochemical and physiological effects on the immune system. It stimulates the production of reactive oxygen species (ROS) and the release of lysosomal enzymes from neutrophils, which are important for killing invading pathogens. It also activates the complement system, which is a group of proteins that help to destroy pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using fMLP in lab experiments is its potency and specificity. It is a highly potent chemoattractant for neutrophils and other white blood cells, and it binds to specific receptors on their surface. However, one of the limitations of using fMLP is that it may not accurately reflect the in vivo conditions of inflammation and immune response.
Zukünftige Richtungen
There are several future directions for the use of fMLP in scientific research. One area of interest is the development of new drugs that target the receptors for fMLP, which could be used to treat inflammatory diseases. Another area of interest is the study of the role of fMLP in cancer, as it has been shown to promote tumor growth in some cases. Furthermore, the use of fMLP in combination with other chemotactic agents could provide new insights into the complex mechanisms of immune response and inflammation.
Synthesemethoden
The synthesis of fMLP involves the chemical modification of natural peptides. It is produced by the reaction of N-formylmethionine with dipropylglycine and phenylalanine methyl ester. The resulting peptide is purified by high-performance liquid chromatography (HPLC) to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
FMLP is widely used in scientific research to study the immune system and inflammation. It is used to investigate the chemotaxis of white blood cells, which is the process by which these cells are attracted to the site of injury or infection. fMLP is also used to study the activation of neutrophils, which are a type of white blood cell that plays a critical role in the immune response.
Eigenschaften
CAS-Nummer |
136427-57-1 |
|---|---|
Produktname |
N-Formylmethionyl-dipropylglycyl-phenylalanine methyl ester |
Molekularformel |
C24H37N3O5S |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
methyl (2S,5S)-2-[(2-aminoacetyl)-propylamino]-5-formamido-7-methylsulfanyl-4-oxo-3-phenyl-2-propylheptanoate |
InChI |
InChI=1S/C24H37N3O5S/c1-5-13-24(23(31)32-3,27(14-6-2)20(29)16-25)21(18-10-8-7-9-11-18)22(30)19(26-17-28)12-15-33-4/h7-11,17,19,21H,5-6,12-16,25H2,1-4H3,(H,26,28)/t19-,21?,24-/m0/s1 |
InChI-Schlüssel |
GNAZCQZCHQUFCL-YZARGUDJSA-N |
Isomerische SMILES |
CCC[C@](C(C1=CC=CC=C1)C(=O)[C@H](CCSC)NC=O)(C(=O)OC)N(CCC)C(=O)CN |
SMILES |
CCCC(C(C1=CC=CC=C1)C(=O)C(CCSC)NC=O)(C(=O)OC)N(CCC)C(=O)CN |
Kanonische SMILES |
CCCC(C(C1=CC=CC=C1)C(=O)C(CCSC)NC=O)(C(=O)OC)N(CCC)C(=O)CN |
Synonyme |
f-Met-Dpg-Phe-OMe N-formylmethionyl-dipropylglycyl-phenylalanine methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)
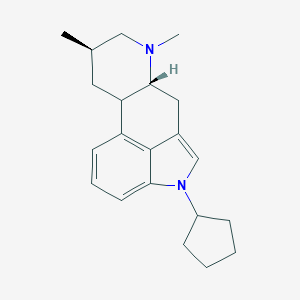
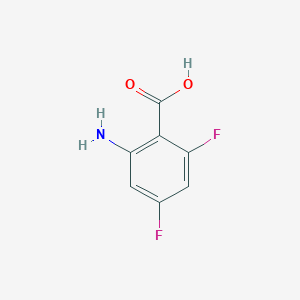

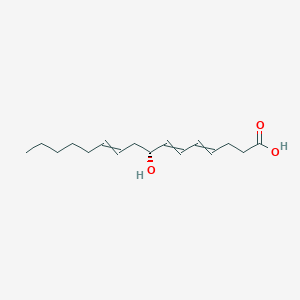
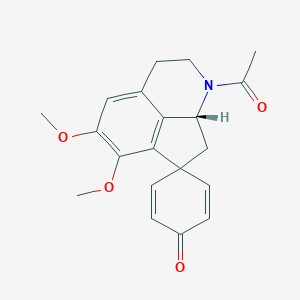
![3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B162163.png)
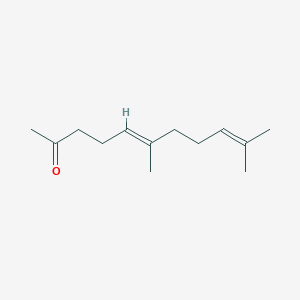
![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)
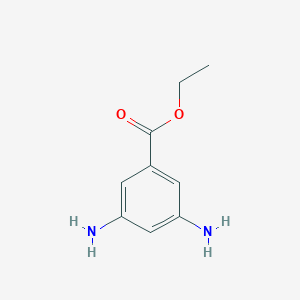
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)
